molecular formula C26H32N2O5 B11261284 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide

Cat. No.: B11261284
M. Wt: 452.5 g/mol
InChI Key: BKFWFLSANOXZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE: is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydroquinoline moiety, and a triethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

    Preparation of Cyclopropanecarbonyl Chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of Tetrahydroquinoline Derivative: The tetrahydroquinoline moiety can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Triethoxybenzamide: This involves the reaction of 3,4,5-triethoxybenzoic acid with an amine to form the amide bond.

The final step involves coupling these components under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(4-PHENYLPHENYL)ACETAMIDE
  • N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-METHOXYETHANE-1-SULFONAMIDE
  • N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE

Uniqueness

N-(1-CYCLOPROPANECARBONYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3,4,5-TRIETHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropane ring, tetrahydroquinoline moiety, and triethoxybenzamide group imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H32N2O5/c1-4-31-22-15-19(16-23(32-5-2)24(22)33-6-3)25(29)27-20-11-12-21-18(14-20)8-7-13-28(21)26(30)17-9-10-17/h11-12,14-17H,4-10,13H2,1-3H3,(H,27,29)

InChI Key

BKFWFLSANOXZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.